molecular formula C21H25N5O2 B15102702 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Cat. No.: B15102702
M. Wt: 379.5 g/mol
InChI Key: ZMGAEPZRMYDVOE-UHFFFAOYSA-N
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Description

This compound belongs to the class of long-chain arylpiperazines (LCAPs), which are bioactive molecules targeting serotonin (5-HT) and dopamine receptors in the central nervous system (CNS) . Structurally, it comprises:

  • Arylpiperazine core: Substituted with a 2-methoxyphenyl group at the 4-position of the piperazine ring.
  • Linker: A four-carbon butan-1-one chain.
  • Triazolopyridine moiety: A [1,2,4]triazolo[4,3-a]pyridine group at the terminal position.

The triazolopyridine heterocycle contributes to π-π stacking interactions with CNS targets, while the butanone linker balances lipophilicity and molecular flexibility .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C21H25N5O2/c1-28-18-8-3-2-7-17(18)24-13-15-25(16-14-24)21(27)11-6-10-20-23-22-19-9-4-5-12-26(19)20/h2-5,7-9,12H,6,10-11,13-16H2,1H3

InChI Key

ZMGAEPZRMYDVOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the triazolopyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural and pharmacological distinctions between the target compound and related LCAPs:

Compound Name Piperazine Substituent Linker Triazole Moiety Primary Receptor Affinity Therapeutic Application
Target Compound 2-Methoxyphenyl Butan-1-one [1,2,4]triazolo[4,3-a]pyridine 5-HT1A partial agonist (predicted) Antidepressant (preclinical)
Trazodone () 3-Chlorophenyl Propyl [1,2,4]triazolo[4,3-a]pyridinone 5-HT2A antagonist, SERT inhibitor Depression, insomnia
Aripiprazole () 2,3-Dichlorophenyl Butoxy Quinolinone D2 partial agonist, 5-HT1A agonist Schizophrenia, bipolar disorder
MK69 () 4-(Trifluoromethyl)phenyl Butan-1-one 1H-pyrazol-4-yl Kinase inhibition (hypothesized) Research compound
AZD5153 () Cyclopropyl-oxadiazole Ethyl [1,2,4]triazolo[4,3-a]pyrazine BRD4 bromodomain Anticancer (preclinical)
Key Observations:
  • Substituent Effects : The 2-methoxyphenyl group in the target compound may favor 5-HT1A receptor partial agonism , contrasting with trazodone’s 3-chlorophenyl group, which drives 5-HT2A antagonism and serotonin reuptake inhibition (SERT) .
  • Triazole Variations: The [1,2,4]triazolo[4,3-a]pyridine group shares structural similarity with trazodone’s triazolopyridinone but lacks the ketone oxygen, possibly reducing oxidative metabolism .

Pharmacokinetic and Pharmacodynamic Insights

Receptor Binding Profiles
  • Target Compound : Predicted to exhibit high 5-HT1A affinity due to the electron-donating methoxy group, which aligns with the anxiolytic/antidepressant effects seen in LCAPs like ipsapirone .
  • Trazodone : Combines 5-HT2A antagonism (sedative) with weak SERT inhibition, whereas the target compound’s lack of a chlorophenyl group may reduce off-target binding .
  • MK69 : The trifluoromethylphenyl group enhances lipophilicity but may limit blood-brain barrier penetration compared to the target’s methoxy substituent .
Metabolic Stability
  • The 2-methoxy group in the target compound is less susceptible to cytochrome P450-mediated dealkylation than trazodone’s 3-chloro substituent, suggesting improved metabolic stability .
  • The butanone linker may undergo reductive metabolism to a secondary alcohol, a pathway distinct from the N-dealkylation common in arylpiperazines .

Comparative Therapeutic Potential

  • Antipsychotic Potential: Unlike aripiprazole, the absence of a quinolinone moiety likely reduces dopamine D2 affinity, minimizing extrapyramidal side effects .
  • Oncology Applications : AZD5153 demonstrates that triazole-containing LCAPs can target bromodomains, but the target compound’s methoxyphenyl group may redirect activity toward CNS disorders .

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